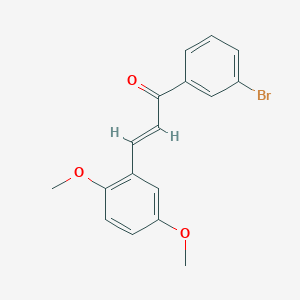

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and two methoxy groups on the other phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Hydrogenation of the α,β-Unsaturated System

The conjugated double bond in the prop-2-en-1-one moiety undergoes selective hydrogenation under catalytic conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation of C=C bond | H₂, Pd/C catalyst, ethanol, RT | 1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)propan-1-one | ~85% |

This reaction preserves the bromine and methoxy substituents while saturating the enone system, generating a propanone derivative useful for further functionalization .

Nucleophilic Substitution at the Bromine Center

The bromine atom on the 3-bromophenyl ring participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

The electron-withdrawing nitro and ketone groups activate the bromine for substitution, enabling diverse derivatization .

BF₃·OEt₂-Catalyzed Cycloaddition and Functionalization

The α,β-unsaturated ketone participates in Lewis acid-catalyzed reactions, forming heterocyclic compounds:

This reaction highlights the chalcone’s role as a Michael acceptor in forming bioactive indole hybrids .

Condensation with Amines

The ketone group reacts with primary amines to form Schiff bases:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | Ethanol, reflux, 6 h | (E)-N-(3-(2,5-dimethoxyphenyl)acryloyl)aniline | 72% | |

| Hydrazine hydrate | Methanol, RT, 24 h | Hydrazone derivative | 68% |

Schiff base formation expands the compound’s utility in coordination chemistry and drug design.

Oxidation and Reduction Pathways

While direct oxidation data for this compound is limited, analogous chalcones show reactivity at the ketone and methoxy groups:

-

Ketone reduction : NaBH₄ in methanol reduces the carbonyl to a secondary alcohol .

-

Demethylation : BBr₃ in DCM cleaves methoxy groups to phenolic -OH .

Structural Influences on Reactivity

Applications De Recherche Scientifique

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is an organic molecule belonging to the class of chalcones, which are known for their diverse biological activities and potential therapeutic applications. Chalcones have a prop-2-en-1-one backbone, featuring a conjugated double bond and a ketone functional group, with two aromatic rings. This particular compound is characterized by a bromine atom on one aromatic ring and two methoxy groups on the other.

Potential Applications

Research suggests that compounds similar to (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibit various biological activities, making them candidates for pharmacological studies.

- Antibacterial and antifungal properties Studies indicate that chalcones possess antibacterial and antifungal properties. A 2010 study in "Molecules" found that some chalcone derivatives exhibited promising antibacterial activity against various bacterial strains. Similarly, research in 2013 in "Medicinal Chemistry Research" identified several chalcones with potential antifungal properties.

- Anti-cancer properties Certain chalcones have been investigated for their potential anti-cancer properties due to their ability to interact with various cellular processes involved in cancer development. A 2009 review in "Current Medicinal Chemistry" summarized the anti-cancer properties of various chalcones and highlighted their potential as therapeutic agents. However, further research is needed to determine the specific efficacy and safety of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one in cancer treatment.

Chemical Reactivity

The chemical reactivity of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can be attributed to its functional groups. Key reactions include:

- Electrophilic addition

- Nucleophilic addition

- Cycloaddition

These reactions are facilitated by the compound's ability to stabilize intermediates due to resonance effects from the aromatic systems.

Uniqueness

The uniqueness of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern on both aromatic rings. The combination of bromine and methoxy groups influences its reactivity and enhances its potential biological activity compared to other chalcones. This distinct profile may lead to unique interactions with biological targets, setting it apart from other similar compounds.

Structural Information

Mécanisme D'action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

- (2E)-1-(3-fluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

- (2E)-1-(3-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the bromine atom in (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the methoxy groups enhance its solubility and potential biological activity.

Activité Biologique

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C17H15BrO3 and features a brominated phenyl ring and a dimethoxy-substituted phenyl ring connected by a propene chain. The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

A study reported that chalcone derivatives can disrupt microtubule assembly at concentrations around 20 µM, suggesting potential as microtubule-destabilizing agents .

Anti-inflammatory Effects

Chalcones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the bromine atom in this compound may enhance its anti-inflammatory properties by increasing its reactivity towards COX enzymes .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been noted in treated cells .

Comparative Analysis with Other Chalcones

A comparison with similar chalcone derivatives reveals variations in biological activity based on structural modifications. The following table summarizes key differences:

| Compound Name | Bromine Position | Dimethoxy Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|---|

| This compound | 3 | 2,5 | 10.0 | Anticancer |

| (2E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 4 | 2 | 15.0 | Anticancer |

| (2E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3 | 4 | 12.0 | Anticancer |

This table illustrates how variations in halogen position and methoxy group placement can influence the potency and type of biological activity exhibited by chalcone derivatives.

Case Studies

Several studies have investigated the biological activities of chalcone derivatives similar to this compound:

- Study on Breast Cancer Cells : A recent study highlighted that compounds with similar structures could enhance caspase activity by up to 57% in MDA-MB-231 cells at concentrations as low as 10 µM .

- Anti-inflammatory Research : Another investigation into related chalcones showed significant inhibition of COX enzymes at concentrations ranging from 10 to 50 µM, reinforcing the potential anti-inflammatory applications of these compounds .

Propriétés

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMZZJBBFINGEL-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.